Vulpecholic acid
Description
Properties
Molecular Formula |
C24H40O5 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17R)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(8-9-23(16,17)2)24(3)14(11-19(22)26)10-15(25)12-20(24)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19-,20+,22+,23-,24+/m1/s1 |
InChI Key |
GYUVAHWOVINGNE-RMVWDZDYSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3([C@H](C[C@H](C4)O)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C |
Synonyms |
1 alpha, 3 alpha, 7 alpha-trihydroxy-5 beta-cholan-24-oic acid vulpecholic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Bile Acids
Structural Comparisons
The hydroxylation pattern of bile acids critically influences their physicochemical properties and biological functions. Table 1 highlights key structural and functional differences between vulpecholic acid and related bile acids.
Table 1: Structural and Functional Comparison of this compound and Similar Bile Acids
Key Observations:
Functional and Physiological Implications
- Hydrophilicity : The 1α,3α,7α-hydroxylation pattern increases hydrophilicity compared to CDCA but remains less hydrophilic than CA (which has an additional 12α-OH) . This may influence micelle formation and toxicity profiles.
- Receptor Interactions : Bile acids act as ligands for nuclear receptors like FXR and membrane receptor TGR4. This compound’s 1α-OH may sterically hinder FXR binding, reducing its efficacy compared to CDCA .
- Species-Specific Roles : In opossums, the predominance of free this compound suggests a tailored mechanism for lipid digestion in their unique diet .
Evolutionary and Ecological Significance
This adaptation may correlate with differences in diet (e.g., herbivorous vs. omnivorous) or gut microbiota composition .
Preparation Methods
Cholic Acid as a Starting Material
Cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) serves as the primary precursor for this compound. The synthetic pathway involves:
-
Protection of hydroxyl groups : Temporary masking of 3α, 7α, and 12α hydroxyls using tert-butyldimethylsilyl (TBDMS) or acetyl groups.
-
Oxidation and reduction : Controlled oxidation of specific positions followed by stereoselective reduction to maintain the 5β-configuration.
-
Deprotection : Sequential removal of protecting groups under mild acidic or basic conditions.
This method ensures retention of stereochemistry but requires costly protecting reagents and multi-step purification.
Microbial Biotransformation
Recent advances utilize genetically engineered E. coli or Streptomyces strains to hydroxylate lithocholic acid at positions 7α and 12α. Key parameters include:
-
Substrate concentration : Optimal at 2–5 mM to avoid toxicity.
-
Enzyme cofactors : NADPH-dependent cytochrome P450 enzymes (e.g., CYP8B1).
-
Fermentation duration : 48–72 hours for maximal yield.
Biocatalytic methods offer higher regioselectivity but face scalability challenges.
Industrial-Scale Production Challenges
-
Stereochemical purity : Even minor epimerization at C5 or C3 reduces bioactivity.
-
Cost of starting materials : Cholic acid derivatives remain expensive compared to simpler substrates like diethyl malonate.
-
Waste management : Multi-step syntheses generate solvent waste (e.g., ethyl alcohol, toluene), necessitating efficient recovery systems.
Emerging Methodologies
Flow Chemistry
Continuous-flow systems enhance reaction control for critical steps such as:
-
Low-temperature hydroxylation : Using O₂ or H₂O₂ as oxidants.
-
In-line purification : Chromatographic separation of intermediates.
Photocatalytic Functionalization
Visible-light-mediated C–H activation enables direct hydroxylation of deoxycholic acid, bypassing protective groups. Catalysts like mesoporous graphitic carbon nitride (mpg-C₃N₄) show promise but require optimization.
Analytical Characterization
Quality control relies on:
-
High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm.
-
Nuclear magnetic resonance (NMR) : Distinctive signals for C18 (δ 0.68 ppm) and C21 (δ 0.93 ppm) methyl groups.
-
Mass spectrometry (MS) : ESI-MS m/z 407.3 [M-H]⁻.
Q & A
Q. What are the established methodologies for synthesizing and characterizing Vulpecholic acid in laboratory settings?
this compound synthesis typically involves multi-step organic reactions, such as bile acid derivatization or stereoselective synthesis. Key steps include protecting group strategies, oxidation/reduction steps, and chiral resolution. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Researchers should validate each synthetic intermediate with orthogonal analytical methods to ensure reproducibility .
Q. Which analytical techniques are most effective for quantifying this compound purity in complex biological matrices?
Reverse-phase HPLC coupled with UV detection or evaporative light scattering (ELS) is widely used for purity quantification. For biological samples (e.g., serum, tissue), liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. Method validation should include linearity, limit of detection (LOD), and recovery rates, as outlined in ICH guidelines. Batch-to-batch consistency must be monitored using peptide content analysis and salt/water content assessments, especially for bioassays .
Q. How can researchers isolate this compound from natural sources, and what are the critical purification challenges?
Isolation from natural sources (e.g., animal bile) involves solvent extraction, column chromatography (e.g., silica gel, Sephadex), and crystallization. Key challenges include separating structurally similar bile acids (e.g., ursodeoxycholic acid) and minimizing degradation during extraction. Researchers should optimize solvent polarity gradients and employ thin-layer chromatography (TLC) for real-time monitoring .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s mechanism of action in metabolic pathways?
Use in vitro models (e.g., hepatocyte cultures) to assess receptor binding (e.g., FXR, TGR5) via radioligand assays or fluorescence polarization. In vivo studies require knockout animal models to validate target specificity. Dose-response curves and time-course experiments should be paired with metabolomics to track downstream effects. Contradictory results between models necessitate cross-validation using isotopic tracing or CRISPR-mediated gene editing .
Q. How can contradictions in reported pharmacological effects of this compound be systematically addressed?
Conduct a meta-analysis of existing studies to identify variables such as dosage, model systems, and purity levels. Replicate critical experiments under standardized conditions (e.g., ISO 17025 protocols) and perform sensitivity analyses to isolate confounding factors. Open-access data repositories and pre-registered studies enhance transparency and reduce publication bias .
Q. What are the best practices for ensuring reproducibility in this compound research across laboratories?
Document all experimental parameters in detail, including solvent suppliers, equipment calibration logs, and storage conditions. Share raw datasets and analytical standards via platforms like Zenodo. Implement inter-laboratory comparisons using blinded samples to assess methodological variability. Batch consistency for synthetic batches should include peptide content analysis and impurity profiling .
Q. How should researchers design studies to evaluate this compound’s interactions with other bile acids in pathological conditions?
Use co-culture systems or in vivo co-administration models to mimic physiological conditions. Quantify interactions via isobolographic analysis or response surface methodology. Advanced techniques like surface plasmon resonance (SPR) can measure binding kinetics, while molecular dynamics simulations predict competitive binding at receptor sites .
Methodological Considerations
- Data Interpretation : Use multivariate statistics (e.g., PCA, PLS-DA) to distinguish this compound-specific effects from background noise in omics datasets .
- Ethical Compliance : For human cell line studies, adhere to institutional review board (IRB) protocols and include donor demographic data in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
